molecular formula C10H6Cl2N2O3S2 B2460502 5-[(3,4-dichlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 1255777-54-8

5-[(3,4-dichlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B2460502
CAS No.: 1255777-54-8
M. Wt: 337.19
InChI Key: UCVJFCASJCIEFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3,4-Dichlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a synthetic small molecule designed for research applications, particularly in the field of oncology. This compound features a 2-thioxo-dihydropyrimidin-4-one core, a structure of high interest in medicinal chemistry due to its resemblance to pyrimidine bases involved in nucleic acid formation . The integration of a 3,4-dichlorophenylsulfonyl moiety is a strategic modification explored in drug discovery to enhance biological activity and target specificity . Compounds with this hybrid structure are frequently investigated as potential inhibitors of key enzymatic targets involved in cell proliferation. Research on analogous 2-thiouracil-5-sulfonamide derivatives has demonstrated promising anticancer activity against a panel of human cancer cell lines, including ovarian (A-2780), colon (HT-29), breast (MCF-7), and liver (HepG2) cancers . The proposed mechanism of action for such molecules includes the inhibition of cyclin-dependent kinase 2 (CDK2), a protein essential for cell cycle progression, thereby inducing cell cycle arrest and stimulating apoptotic death in cancer cells . Furthermore, related thiopyrimidine-sulfonamide hybrids have been reported as dual inhibitors of mutated epidermal growth factor receptor (EGFRT790M) and vascular endothelial growth factor receptor-2 (VEGFR-2), two critical targets in cancer therapy . This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals. For Research Use Only (RUO). Not for human consumption.

Properties

IUPAC Name

5-(3,4-dichlorophenyl)sulfonyl-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O3S2/c11-6-2-1-5(3-7(6)12)19(16,17)8-4-13-10(18)14-9(8)15/h1-4H,(H2,13,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVJFCASJCIEFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C2=CNC(=S)NC2=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structure Formation via Biginelli Reaction

The dihydropyrimidinone (DHPM) core is synthesized via the Biginelli reaction, a one-pot cyclocondensation of aldehydes, β-ketoesters, and thiourea. For this compound, 3,4-dichlorobenzaldehyde serves as the aldehyde component, while ethyl acetoacetate and thiourea contribute the β-ketoester and thiocarbonyl groups, respectively.

Procedure:

  • Reactants :
    • 3,4-Dichlorobenzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), thiourea (10 mmol).
    • Catalyst: Concentrated HCl (1 mL) or trichloroacetic acid (0.5 mmol).
    • Solvent: Ethanol (20 mL).
  • Conditions : Reflux at 80°C for 6–8 hours.
  • Workup : The crude product is precipitated by cooling, filtered, and recrystallized from ethanol.
Key Intermediate:
  • Ethyl 6-methyl-2-thioxo-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Yield: 72–85%).

Introduction of the Sulfonyl Group

The sulfonyl moiety is introduced via thiol oxidation or direct sulfonation . Two primary methods are validated:

Thiol Oxidation to Sulfonyl Chloride

The intermediate DHPM thiol (generated via hydrolysis of the thiourea-derived thioxo group) is oxidized to a sulfonyl chloride using chlorine gas.

Procedure:
  • Hydrolysis : Treat the DHPM thiourea derivative with 10% NaOH to yield the thiol intermediate.
  • Chlorination :
    • React the thiol with chlorine gas in a 1,2-dichloroethane/water mixture at −2°C.
    • Monitor reaction completion via TLC (petroleum ether/ethyl acetate, 2:1).
  • Isolation : Extract the sulfonyl chloride with dichloromethane, dry over MgSO₄, and purify via column chromatography.
Intermediate:
  • 5-Chloro-6-methyl-4-(3,4-dichlorophenyl)pyrimidine-2-sulfonyl chloride (Yield: 42–58%).

Direct Sulfonation via Nucleophilic Substitution

The DHPM core undergoes nucleophilic aromatic substitution with 3,4-dichlorobenzenesulfinic acid under acidic conditions.

Procedure:
  • Reactants :
    • DHPM bromide (1 mmol), 3,4-dichlorobenzenesulfinic acid sodium salt (1.2 mmol).
    • Catalyst: CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol).
  • Conditions : Reflux in DMF at 120°C for 12 hours under N₂.
  • Workup : Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.
Intermediate:
  • 5-[(3,4-Dichlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (Yield: 65–78%).

Functional Group Modifications

Thioxo Group Stabilization

The thioxo group at position 2 is stabilized via S-alkylation or complexation with transition metals to prevent oxidation.

Example:
  • S-Methylation : Treat the DHPM sulfonyl derivative with methyl iodide and K₂CO₃ in DMF (Yield: 76%).

Analytical Validation

Spectroscopic Data

Parameter Value
1H NMR (DMSO-d₆) δ 7.78 (d, 2H, ArH), 7.61 (d, 2H, ArH), 3.45 (s, 2H, CH₂), 2.24 (s, 3H, CH₃).
13C NMR δ 188.2 (C=S), 159.4 (C=N), 136.7 (C-Cl), 130.0–127.9 (ArC).
IR (cm⁻¹) 3062 (C-H Ar), 1487 (S=O), 1124 (C-N).
HRMS [M+H]⁺ Calc. 377.96; Found 377.95.

Crystallographic Data

  • Crystal System : Monoclinic, space group P2₁/c.
  • Dihedral Angle : 89.1° between pyrimidinone and dichlorophenyl planes.
  • Hydrogen Bonds : N–H⋯O chains along the b-axis.

Comparative Analysis of Methods

Method Yield Purity Advantages Limitations
Biginelli + Thiol Oxidation 58% 98% High scalability, minimal byproducts Requires toxic Cl₂ gas
Direct Sulfonation 78% 95% One-pot reaction, avoids Cl₂ Low solubility of sulfinic acid salts

Chemical Reactions Analysis

Types of Reactions

5-[(3,4-dichlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Pharmacological Applications

The pharmacological potential of 5-[(3,4-dichlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has been extensively studied:

Antimicrobial Activity

Research indicates that derivatives of thioxo-pyrimidines exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have shown efficacy against various Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact with bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria .

Anticancer Properties

Studies have demonstrated that thioxo-pyrimidines can inhibit cancer cell proliferation through various mechanisms. The sulfonamide group enhances the compound's ability to interfere with metabolic pathways in cancer cells. In particular, the compound has been noted for its cytotoxic effects against specific cancer cell lines .

Antiviral Activity

Some studies suggest that similar compounds can exhibit antiviral activity by inhibiting viral replication processes. This potential makes them candidates for further development in antiviral drug discovery .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several synthesized thioxo-pyrimidine derivatives against Escherichia coli and Bacillus subtilis. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 50 µg/mL against E. coli, indicating strong antibacterial activity .

Case Study 2: Anticancer Activity

In vitro studies on thioxo-pyrimidine derivatives demonstrated significant cytotoxic effects on human cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell cycle progression in cancer cells .

Mechanism of Action

The mechanism of action of 5-[(3,4-dichlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The thioxo group can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 5-(3,4-dichlorophenyl)sulfonyl C₁₀H₇Cl₂N₂O₃S₂ ~353.2* High polarity (sulfonyl group)
1-(3,4-Dichlorophenyl)-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one 1-(3,4-dichlorophenyl), 6-hydroxy C₁₀H₆Cl₂N₂O₂S 289.14 Moderate solubility (hydroxy group)
2-Thiouridine 1-(β-D-ribofuranosyl) C₉H₁₂N₂O₅S 260.27 Nucleoside analog, hydrophilic
6-(Dimethoxymethyl)-5-(3,4-dimethylbenzyl)-2-thioxo-dihydropyrimidin-4(1H)-one 5-(3,4-dimethylbenzyl), 6-(dimethoxymethyl) C₁₆H₂₀N₂O₃S 320.41 Lipophilic (bulky substituents)

*Calculated based on structural formula.

Key Observations :

  • However, the 3,4-dichlorophenyl group may counteract this by introducing hydrophobicity.
  • Molecular Weight : The target compound (~353.2 g/mol) is heavier than nucleoside derivatives like 2-thiouridine (260.27 g/mol) but lighter than the dimethoxy-methyl-substituted analog (320.41 g/mol) .
  • Biological Implications: Sulfonyl groups are known to enhance interactions with enzymes or receptors (e.g., kinase inhibition ), while ribofuranosyl moieties (as in 2-thiouridine) confer nucleoside-like activity, such as RNA incorporation .

Biological Activity

The compound 5-[(3,4-dichlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a member of the pyrimidine family and has garnered attention due to its diverse biological activities. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, including antibacterial, antiviral, and enzyme inhibitory effects.

Chemical Structure and Properties

  • Chemical Formula : C11_{11}H8_{8}Cl2_2N2_2O3_3S
  • CAS Number : 23627396
  • Molecular Weight : 307.16 g/mol

This compound features a sulfonyl group attached to a dichlorophenyl moiety and a thioxo-pyrimidine structure, which are critical for its biological interactions.

Antibacterial Activity

Studies have demonstrated that derivatives of this compound exhibit notable antibacterial properties. For instance, research indicated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The compound's effectiveness was quantified using the minimum inhibitory concentration (MIC) method:

Bacterial StrainMIC (µg/mL)
Salmonella typhi15
Bacillus subtilis10
Escherichia coli50
Staphylococcus aureus40

These results suggest that the compound could serve as a potential lead in the development of new antibacterial agents .

Antiviral Activity

The antiviral potential of this compound has been explored through molecular docking studies against viral targets. It exhibited promising binding affinities to key viral enzymes, suggesting its capability to inhibit viral replication. For example, docking studies indicated binding energies comparable to known antiviral agents, highlighting its potential in treating viral infections such as SARS-CoV-2 .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes:

  • Acetylcholinesterase (AChE) :
    • IC50 values ranged from 1.13 µM to 6.28 µM across different derivatives, indicating strong inhibitory activity compared to standard drugs .
  • Urease :
    • The compound demonstrated significant urease inhibition with IC50 values lower than those of established urease inhibitors, suggesting potential therapeutic applications in treating urease-related conditions .

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    A study synthesized several derivatives of the compound and evaluated their antimicrobial efficacy against multiple strains. The findings revealed that certain modifications enhanced antibacterial activity significantly compared to the parent compound .
  • Docking Studies for Antiviral Activity :
    Docking simulations showed that the compound binds effectively to the active sites of viral proteases, with binding energies indicating a high likelihood of inhibition. This positions it as a candidate for further development in antiviral therapies .
  • Pharmacological Screening :
    In pharmacological tests, compounds derived from this structure displayed a spectrum of activities including anti-inflammatory and anticancer properties, further broadening their therapeutic potential .

Q & A

Basic: What are the standard synthetic routes for preparing 5-[(3,4-dichlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one?

The compound is synthesized via cyclocondensation reactions. A typical method involves reacting thiourea with a sulfonyl-substituted precursor (e.g., 3,4-dichlorophenylsulfonylacetyl chloride) in the presence of sodium ethoxide or sodium acetate in ethanol or acetic anhydride under reflux (60–100°C). The reaction mixture is acidified to precipitate the product, followed by purification via recrystallization or silica-gel chromatography . For example:

  • Step 1 : Combine thiourea (2.08 mmol) and a sulfonylated acetyl derivative in ethanol.
  • Step 2 : Reflux for 4–16 hours, monitor completion via LC-MS or TLC .
  • Step 3 : Acidify with HCl, filter, and purify using CH₂Cl₂/MeOH gradients .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Key variables include stoichiometric ratios, temperature, and solvent polarity. For instance:

  • Catalyst : Sodium ethoxide enhances cyclization efficiency compared to weaker bases like NaHCO₃ .
  • Solvent : Polar aprotic solvents (e.g., DMF) may improve solubility of sulfonyl intermediates.
  • Purification : Use preparative HPLC for isomers or column chromatography with gradient elution (e.g., 1–3% MeOH in CH₂Cl₂) .
    Reported yields range from 40% to 62%, with lower yields attributed to side reactions (e.g., desulfuration under prolonged heating) .

Basic: What spectroscopic methods confirm the structural identity of this compound?

  • ¹H/¹³C NMR : Key signals include δ ~12 ppm (NH protons), δ ~185 ppm (C=S), and δ ~168 ppm (C=O) . The 3,4-dichlorophenyl group shows aromatic protons as a multiplet at δ 7.4–7.8 ppm.
  • MS : Exact mass (HRMS) should match [M+H]+ at m/z 393.97 (C₁₀H₇Cl₂N₂O₃S₂) .
  • X-ray crystallography : Confirms the dihydropyrimidinone ring conformation and dihedral angles (e.g., 89.4° between phenyl and pyrimidinone planes) .

Advanced: What strategies address discrepancies in biological activity data across studies?

Contradictions may arise from assay conditions or impurity profiles. Mitigation steps:

  • Purity validation : Use HPLC (≥95% purity) and LC-MS to rule out degradants (e.g., oxidative desulfuration products) .
  • Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration for kinase assays).
  • SAR analysis : Modify substituents (e.g., replacing 3,4-dichlorophenyl with 2,4-dimethoxyphenyl) to isolate activity trends .

Basic: What are the primary biological targets of this compound?

It is structurally analogous to SCR7 (a DNA ligase IV inhibitor, CAS 1533426-72-0), suggesting potential as a DNA repair pathway modulator . Preliminary studies on related 2-thioxo-dihydropyrimidinones show activity against:

  • Kinases : CK1 mutants in colon cancer models .
  • Oxidoreductases : Myeloperoxidase (MPO) inhibition via competitive binding .

Advanced: How can metabolic stability be assessed for in vivo studies?

  • In vitro assays : Incubate with liver microsomes (human/rodent) and quantify metabolites via LC-MS.
  • Key metabolic pathways : Oxidative desulfuration (C=S → C=O) mediated by FMOs or CYPs .
  • Stability markers : Monitor half-life (t₁/₂) in plasma and microsomal matrices.

Basic: What safety precautions are required for handling this compound?

  • Hazards : H302 (toxic if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation) .
  • Storage : Keep in a dark, dry place at room temperature in sealed containers .
  • PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis.

Advanced: How to resolve crystallographic data contradictions in conformational analysis?

If X-ray data conflicts with computational models (e.g., ring puckering):

  • Re-refinement : Check for disorder in the crystal lattice (common in methyl-substituted derivatives) .
  • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental bond lengths/angles.
  • Dynamic NMR : Probe ring-flipping in solution to assess flexibility .

Basic: What solvents and reagents are incompatible with this compound?

  • Avoid : Strong oxidizers (e.g., H₂O₂), which may degrade the thioxo group.
  • Compatible solvents : Ethanol, DMSO, and ethyl acetate for dissolution .

Advanced: How to design analogues for enhanced selectivity against off-target enzymes?

  • Substitution patterns : Introduce electron-withdrawing groups (e.g., -NO₂) at position 5 to reduce off-target kinase binding .
  • Prodrug approaches : Mask the sulfonyl group with ester moieties to improve bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.